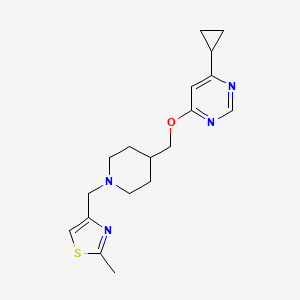
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methylthiazole is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
Research has delved into the synthesis and evaluation of compounds with structures incorporating elements similar to the query compound. These studies focus on generating new chemical entities with potential pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with interesting pharmacological profiles, highlighting the chemical versatility and potential therapeutic applications of such compounds (Mattioda et al., 1975).
Antimicrobial and Anti-proliferative Activities
Compounds featuring pyrimidine-piperazine moieties have been explored for their antimicrobial and anti-proliferative activities. Parveen et al. (2017) synthesized derivatives that showed significant activity against breast cancer cell lines and employed molecular docking to understand their interaction with biological targets, revealing the potential of such compounds in drug development (Parveen et al., 2017).
Antimycobacterial Activity
The quest for new antimycobacterial agents has led to the synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. Kumar et al. (2008) reported on compounds that were more potent than existing drugs, underscoring the importance of structural innovation in combating tuberculosis (Kumar et al., 2008)
Lipoxygenase Inhibition
Research into the inhibition of lipoxygenase, an enzyme implicated in inflammatory processes, has included the synthesis and evaluation of compounds with pyrimidinylthio moieties. Asghari et al. (2015) designed and synthesized series of compounds that showed potent lipoxygenase inhibition, suggesting potential therapeutic applications in managing inflammation (Asghari et al., 2015).
Repositioning for Neglected Tropical Diseases
Compounds initially studied for tuberculosis have been repositioned for neglected tropical diseases such as visceral leishmaniasis. Thompson et al. (2016) identified a preclinical candidate for visceral leishmaniasis through phenotypic screening and structural modifications, demonstrating the versatility and potential of such compounds in addressing various diseases (Thompson et al., 2016).
Properties
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-21-16(11-24-13)9-22-6-4-14(5-7-22)10-23-18-8-17(15-2-3-15)19-12-20-18/h8,11-12,14-15H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGYRYQUEDJAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
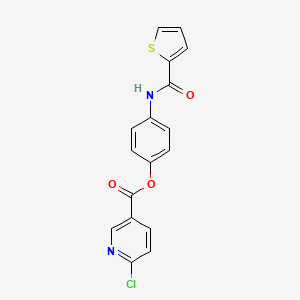
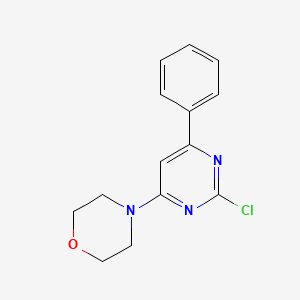
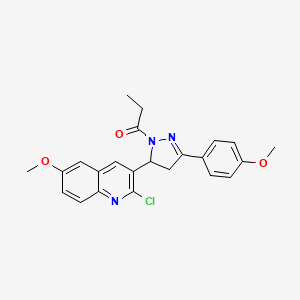
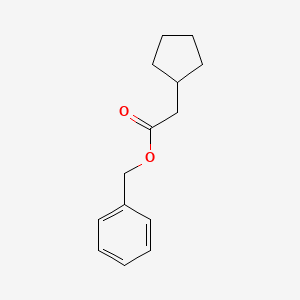
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767698.png)
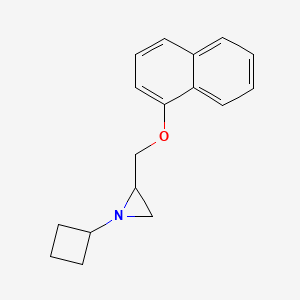
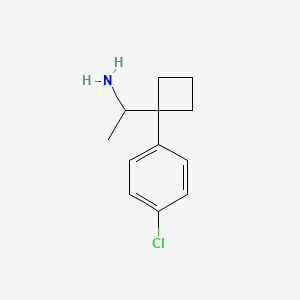
![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2767705.png)
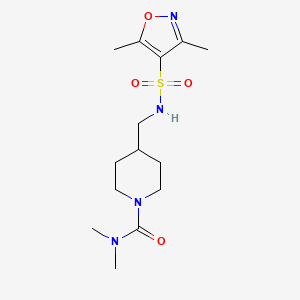
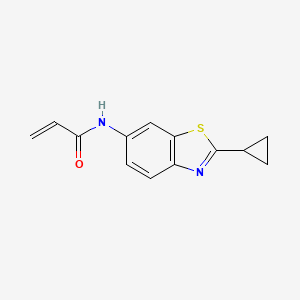


![3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2767712.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767714.png)
